molecular formula C11H14N2O B5410990 N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide

N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B5410990
M. Wt: 190.24 g/mol
InChI Key: PPMHBOMNNPIANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-(4-pyridinyl)ethyl]cyclopropanecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a cyclopropane ring, which is a three-membered ring, and an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyclopropane ring, and the amide group. The pyridine ring is aromatic and planar, while the cyclopropane ring is non-aromatic and has angle strain due to its three-membered ring structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could make the compound basic, while the presence of the amide group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its structure to improve its efficacy and safety .

Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(9-4-6-12-7-5-9)13-11(14)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMHBOMNNPIANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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